N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Description
N-[2-(3-Methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a triazolopyrazine derivative characterized by a 3-methyl substituent on the heterocyclic core and an N-[2-(3-methoxyphenyl)ethyl]amine side chain. Triazolopyrazines are frequently explored for therapeutic applications, including antimalarial and kinase inhibition, due to their ability to engage biological targets via hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-11-18-19-15-14(17-8-9-20(11)15)16-7-6-12-4-3-5-13(10-12)21-2/h3-5,8-10H,6-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEBPFKJDCYYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2NCCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Analogs and Substituent Profiles
Key Observations :
- Electron-Withdrawing Groups (e.g., 4-nitrophenyl in compound 36) may enhance thermal stability, as evidenced by its high decomposition temperature .
- Methoxy vs. Nitro/Phenyl Groups : The target compound’s 3-methoxy group likely increases solubility compared to nitro or phenyl substituents, which are more hydrophobic.
- Side Chain Diversity : Phenethyl (33, 36) and methoxyphenethyl (target) side chains modulate lipophilicity and target engagement.
Physicochemical Data
Implications for the Target Compound :
- The methoxyphenethyl side chain may enhance blood-brain barrier penetration compared to chlorophenyl or nitro groups.
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